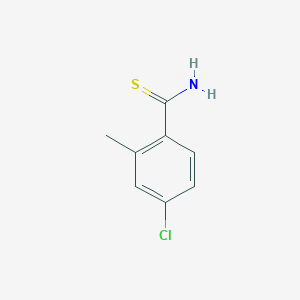

4-Chloro-2-methylthiobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides, which includes compounds like CMTB, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

CMTB is an organic molecule with the chemical formula C8H8ClNS. The molecular structure of CMTB can be analyzed using various spectroscopic methods, including FT-IR, UV-Vis, and NMR .Physical And Chemical Properties Analysis

CMTB is a pale yellow crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It has a molecular weight of 185.67 g/mol.Aplicaciones Científicas De Investigación

Medicinal Chemistry

CMTB, like other benzamide derivatives, is explored for its potential in drug discovery due to its structural similarity to naturally occurring compounds. Research indicates that benzamides can exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . This makes CMTB a candidate for further investigation in the development of new therapeutic agents.

Agriculture

In the agricultural sector, benzamide derivatives are studied for their herbicidal properties. Compounds similar to CMTB are used to control weed growth in various crops. The interaction of these compounds with soil and their degradation products are of particular interest to ensure environmental safety and effective weed management .

Environmental Science

CMTB and its related compounds are examined for their environmental impact, especially concerning soil and water contamination. Studies focus on the persistence of these compounds in the environment and their potential to act as pollutants. The degradation behavior of such compounds in different environmental conditions is crucial for assessing their ecological footprint .

Material Science

Benzamide derivatives are utilized in material science for their properties in the synthesis of novel materials. CMTB may be involved in the development of new polymers or coatings with specific characteristics, such as increased durability or specialized conductivity .

Analytical Chemistry

In analytical chemistry, CMTB can be used as a reagent or a precursor in the synthesis of more complex molecules. Its properties may aid in the development of new analytical methods or in the improvement of existing techniques for the detection and quantification of various substances .

Biochemistry Research

CMTB’s role in biochemistry research includes the study of its interaction with biological molecules. It can be used to understand the biochemical pathways and mechanisms of action of similar compounds within living organisms. This knowledge is essential for the design of drugs and for understanding the biochemical basis of diseases .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-2-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSMWCIPWDONQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylthiobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

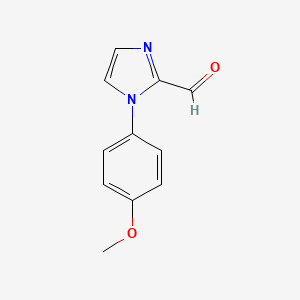

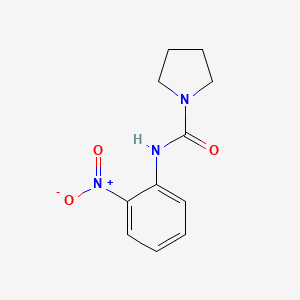

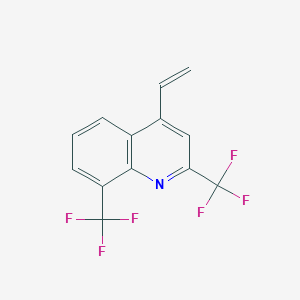

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)

![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)

![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)